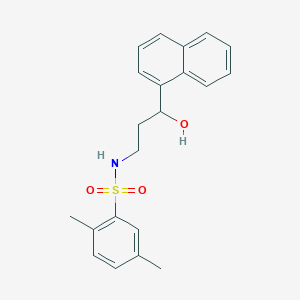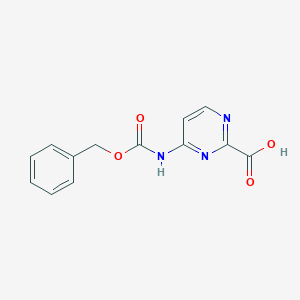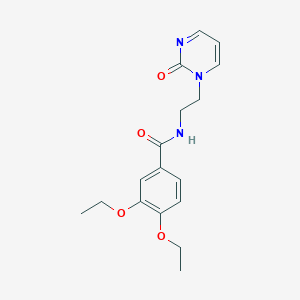
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a chemical compound that belongs to the class of amines. It is commonly known as TFA or 2,2,2-Trifluoro-N-(2,2,3,3-tetramethylbutyl)acetamide. TFA is a widely used compound in scientific research, especially in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds.
Mechanism of Action
The mechanism of action of TFA is not well understood. However, it has been found to interact with various biological molecules, including enzymes, receptors, and ion channels. TFA has been shown to inhibit the activity of some enzymes, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
TFA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. TFA has also been found to inhibit the activity of some ion channels, leading to the inhibition of neuronal signaling. TFA has been shown to have antifungal and antibacterial activity, making it a valuable compound in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
TFA has several advantages as a reagent in lab experiments. It is a stable compound that can be easily handled and stored. TFA is also a highly reactive compound, making it a valuable tool in synthetic chemistry. However, TFA has some limitations in lab experiments. It is highly toxic and can cause severe health problems if not handled properly. TFA is also highly corrosive and can cause damage to lab equipment.
Future Directions
TFA has several potential future directions in scientific research. It can be used as a tool in the development of new drugs and materials science. TFA can also be used in the development of new analytical techniques for the analysis of biological molecules. Further research is needed to understand the mechanism of action of TFA and its potential applications in different fields of science.
Conclusion:
In conclusion, TFA is a valuable compound in scientific research due to its ability to mimic the structure and function of different compounds. It has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA has various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds. However, TFA has some limitations in lab experiments due to its toxicity and corrosiveness. Future research is needed to explore the potential applications of TFA in different fields of science.
Synthesis Methods
TFA can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 2,2,3,3-tetramethylbutanol with trifluoroacetic anhydride, followed by the addition of ammonia to produce the final product, TFA. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
TFA has been extensively used in scientific research due to its ability to mimic the structure and function of different compounds. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA is also used as a solvent for the analysis of different compounds, including peptides and proteins.
properties
IUPAC Name |
(2S)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)

![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)